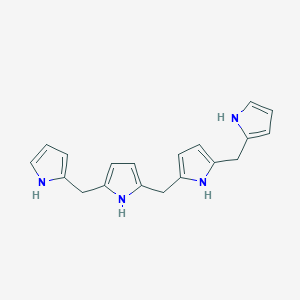
Bilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilane is a linear tetrapyrrole fundamental parent that consists of four pyrrole units connected via methylene linkages between positions 2 and 5. It is a tetrapyrrole fundamental parent and a member of bilanes.
Scientific Research Applications
Hydrological Modeling : Bilane has been used in hydrological models like BILAN for identifying relationships among components of the water balance. This includes a focus on drought in groundwater storage, soil moisture, base flow, and discharges, particularly in different geological conditions (Machlica & Stojkovova, 2008).
Chemical Synthesis : Bilanes and porphyrins with distinct meso substituents have been synthesized using a new route involving acid-catalyzed condensation and intramolecular cyclization. This study provided access to compounds previously inaccessible, indicating the versatility of bilanes in chemical synthesis (Dogutan & Lindsey, 2008).
Biosynthesis Research : The biosynthesis of porphyrins and related macrocycles has been studied, focusing on the non-enzymic ring-closure of hydroxymethylbilanes and their derivatives under different conditions. This research is crucial for understanding the natural formation of these compounds (Anderson, Battersby, Broadbent, Fookes, & Hart, 1986).
Life Cycle Assessment in Construction : Bilane tools have been used in streamlined life cycle assessments (SLCA) of bio-based materials like wood-based phase change material (PCM) panels in construction. This indicates Bilane's utility in environmental impact studies in the construction industry (Heidari, Mathis, Blanchet, & Amor, 2019).
Synthesis of Novel Monomers : Research has been conducted on the synthesis of specific and functional novel monomers using a thia-bilane structure for molecular imprinting-based biomedical applications. This highlights Bilane's role in creating advanced sensors with high sensitivity and selectivity (Kaya et al., 2021).
Alternative Synthesis Approaches : An alternative approach to Bilanes has been developed involving the reduction of bilene-a derivatives. This demonstrates the evolving methods in the synthesis of bilanes, contributing to the field of organic chemistry (Xue & Scott, 1998).
properties
Product Name |
Bilane |
|---|---|
Molecular Formula |
C19H20N4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethyl)-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C19H20N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-10,20-23H,11-13H2 |
InChI Key |
AXMKEYXDFDKKIO-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4 |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
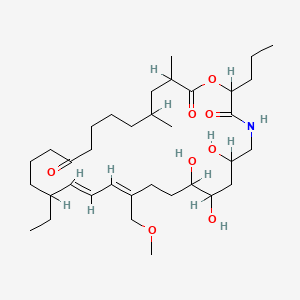
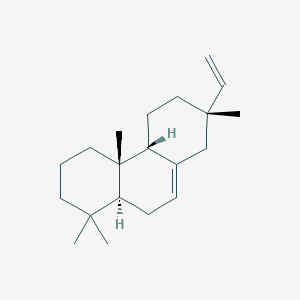


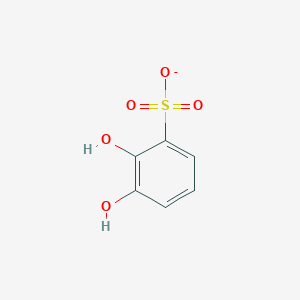
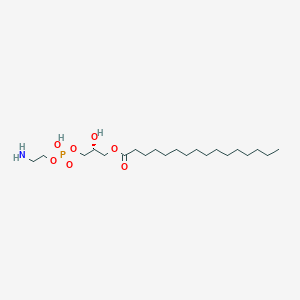
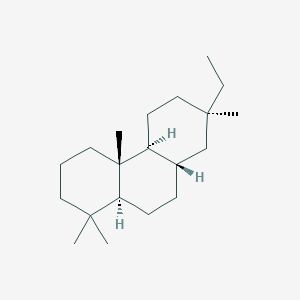

![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)
![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)
![4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1242913.png)